molecular formula C10H13BO4 B13471613 4-(1-Methoxy-1-oxo-2-propyl)phenylboronic Acid

4-(1-Methoxy-1-oxo-2-propyl)phenylboronic Acid

Cat. No.: B13471613
M. Wt: 208.02 g/mol
InChI Key: PJLFBXHFEGBTEQ-UHFFFAOYSA-N
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Description

4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxy and oxo-propyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with appropriate substituents. One common method is the reaction of 4-bromo-1-methoxy-2-propylbenzene with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction mixture is typically heated to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.

    Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base and a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid is unique due to its specific substituents, which confer distinct reactivity and properties. The presence of both methoxy and oxo-propyl groups allows for versatile chemical transformations and applications in various fields .

Properties

Molecular Formula

C10H13BO4

Molecular Weight

208.02 g/mol

IUPAC Name

[4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C10H13BO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3

InChI Key

PJLFBXHFEGBTEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(C)C(=O)OC)(O)O

Origin of Product

United States

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